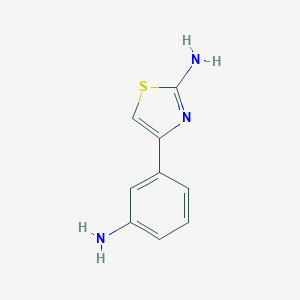

4-(3-Amino-phenyl)-thiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQWEQGANDQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284776 | |

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103740-34-7 | |

| Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Amino-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, three-step synthesis protocol for 4-(3-Amino-phenyl)-thiazol-2-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis route begins with the bromination of 3-nitroacetophenone, followed by a Hantzsch thiazole synthesis, and concludes with the reduction of a nitro intermediate. Detailed experimental procedures, quantitative data, and a workflow visualization are presented to facilitate its replication in a laboratory setting.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, molar equivalents, and expected yields for the intermediates and the final product.

| Step | Compound Name | Starting Material | Reagents | Product | Mol. Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| 1 | Bromination | 1-(3-nitrophenyl)ethanone | Bromine, Chloroform | 2-Bromo-1-(3-nitrophenyl)ethanone | 165.15 | 1 : 1 | ~90% |

| 2 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(3-nitrophenyl)ethanone | Thiourea, Methanol | 4-(3-Nitrophenyl)thiazol-2-amine | 244.04 | 1 : 1.1 | 85-95% |

| 3 | Nitro Reduction | 4-(3-Nitrophenyl)thiazol-2-amine | Sodium dithionite, DMF/Water, NaHCO₃ | 4-(3-Aminophenyl)thiazol-2-ylamine | 221.24 | 1 : 5.5 | ~80% |

II. Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

This procedure outlines the α-bromination of 3-nitroacetophenone.

Materials:

-

1-(3-nitrophenyl)ethanone

-

Bromine

-

Chloroform

-

10% aq. Sodium bicarbonate solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup (Silica gel, 230-400 mesh, Petroleum ether, Ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1-(3-nitrophenyl)ethanone (e.g., 1 g, 6.05 mmol) in chloroform (10 ml).

-

Cool the stirred solution to 0–5°C using an ice bath.

-

Slowly add bromine (e.g., 0.97 g, 6.05 mmol) to the solution at this temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with water (1 x 10 ml), 10% aq. sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate gradient (e.g., 0-10% ethyl acetate) to yield 2-bromo-1-(3-nitrophenyl)ethanone.

Characterization Data for 2-Bromo-1-(3-nitrophenyl)ethanone:

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.82 (t, J = 1.95 Hz, 1H), 8.49-8.46 (m, 1H), 8.30-8.27 (m, 1H), 7.72 (t, J = 8.0 Hz, 1H), 4.45 (s, 2H).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 189.85, 150.71, 138.34, 130.05, 124.03, 30.04.[1]

Step 2: Hantzsch Thiazole Synthesis of 4-(3-Nitrophenyl)thiazol-2-amine

This step involves the cyclization of the α-bromoketone with thiourea to form the 2-aminothiazole ring.

Materials:

-

2-Bromo-1-(3-nitrophenyl)ethanone

-

Thiourea

-

Absolute Methanol

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in absolute methanol.

-

Add thiourea (1.1 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(3-nitrophenyl)thiazol-2-amine. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Reduction of 4-(3-Nitrophenyl)thiazol-2-amine to 4-(3-Aminophenyl)thiazol-2-ylamine

This final step reduces the nitro group to an amine functionality.

Materials:

-

4-(3-Nitrophenyl)thiazol-2-amine

-

Sodium dithionite (Na₂S₂O₄)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in DMF at 45°C in a round-bottom flask.

-

In a separate beaker, dissolve sodium dithionite (5.5 eq) in water.

-

Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound.

-

Maintain the reaction mixture at a basic pH (8-9) by adding sodium bicarbonate as needed.

-

Stir the reaction mixture at 45°C for 24 hours.[2]

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(3-aminophenyl)thiazol-2-ylamine.

Characterization Data for 4-(3-Aminophenyl)thiazol-2-ylamine:

-

CAS Number: 103740-34-7[3]

-

Molecular Formula: C₉H₉N₃S

-

Molecular Weight: 191.26 g/mol [3]

-

Appearance: Solid.

-

¹H and ¹³C NMR: Spectral data should be acquired to confirm the structure. For the analogous 4-(4-amino-phenyl)-thiazol-2-ylamine, characteristic aromatic and thiazole proton signals are observed in the ¹H NMR spectrum.

III. Visualization of the Synthesis Workflow

The following diagram illustrates the logical progression of the synthesis from starting materials to the final product.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Amino-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic amine 4-(3-Amino-phenyl)-thiazol-2-ylamine. The information contained herein is intended to support research, discovery, and development activities by providing essential data on the molecule's characteristics. While experimental data for this specific compound is limited in publicly available literature, this guide compiles predicted values and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, the following data has been compiled from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃S | PubChem[1] |

| Molecular Weight | 191.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.05171 Da | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| Predicted pKa (most basic) | 5.3 (Predicted) | ChemAxon |

| Predicted Solubility | Data not readily available | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for its determination.

Caption: Shake-Flask Method for LogP Determination.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are combined in a separatory funnel and shaken for a set period to allow for equilibrium to be reached.

-

The mixture is allowed to stand until the two phases have clearly separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.

Caption: Potentiometric Titration for pKa Determination.

Methodology:

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The equivalence point(s) are identified from the inflection point(s) of the curve.

-

The pKa is determined from the pH at the half-equivalence point. For a basic compound like this compound, this will represent the pKa of its conjugate acid.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.

Caption: Methods for Aqueous Solubility Determination.

Methodology (Equilibrium Solubility):

-

An excess amount of solid this compound is added to a specific volume of aqueous buffer at a defined pH (e.g., physiological pH 7.4).

-

The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility.

Synthesis and Biological Context

General Synthesis: The synthesis of 4-phenyl-thiazol-2-ylamine derivatives typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For this compound, the synthesis would likely start from 2-chloro-1-(3-aminophenyl)ethan-1-one and thiourea.

Biological Activity: While specific biological data for this compound is not extensively reported, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry.[2] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Antibacterial

-

Antifungal

-

Anticancer

-

Anti-inflammatory

-

Antiviral

The presence of the aminophenyl group may modulate the activity and selectivity of the molecule. Further biological screening of this compound is warranted to elucidate its specific pharmacological profile. Due to the lack of specific target information, a signaling pathway diagram cannot be provided at this time.

Conclusion

This technical guide has summarized the available predicted physicochemical properties of this compound and provided detailed experimental protocols for their empirical determination. The data and methodologies presented are intended to be a valuable resource for researchers and drug development professionals working with this compound and related chemical series. The broad spectrum of biological activities associated with the 2-aminothiazole core suggests that this compound may be a promising candidate for further investigation.

References

In-Depth Technical Guide: 4-(3-Amino-phenyl)-thiazol-2-ylamine

CAS Number: 103740-34-7

Chemical Structure:

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of 4-(3-Amino-phenyl)-thiazol-2-ylamine, its synthesis, and its potential as a scaffold for anticancer agents.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 103740-34-7 | [1] |

| Molecular Formula | C₉H₉N₃S | |

| IUPAC Name | 4-(3-aminophenyl)thiazol-2-amine |

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of the corresponding nitro-substituted precursor, 4-(3-nitrophenyl)thiazol-2-ylamine. A general experimental protocol for this reduction is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 4-(3-nitrophenyl)thiazol-2-ylamine.

Materials:

-

4-(3-nitrophenyl)thiazol-2-ylamine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A mixture of 4-(3-nitrophenyl)thiazol-2-ylamine (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents) is suspended in a 4:1 mixture of ethanol and water.

-

The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Research has primarily focused on the N-acetylated derivative of the title compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which has demonstrated significant potential as an anticancer agent.[2]

Anticancer Activity

Studies by Millet et al. have shown that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide exhibits high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[2] In vivo studies on a human melanoma (A375) xenograft model in mice demonstrated a significant reduction in tumor growth.[2]

Mechanism of Action: Induction of Apoptosis and Autophagy

The lead compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been shown to induce cell death in cancer cells through the concomitant induction of two key cellular processes: apoptosis and autophagy.[2]

-

Apoptosis: This is a form of programmed cell death that is crucial for removing damaged or cancerous cells.

-

Autophagy: This is a cellular recycling process that can either promote cell survival under stress or lead to cell death.

The dual induction of these pathways suggests a multi-faceted approach to eliminating cancer cells, which could be advantageous in overcoming drug resistance. The precise signaling pathways through which this class of compounds exerts its effects are a subject of ongoing research.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound and its subsequent acetylation can be visualized as follows:

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Postulated Mechanism of Action Signaling

The dual induction of apoptosis and autophagy by N-(4-(3-aminophenyl)thiazol-2-yl)acetamide suggests a complex interplay of cellular signaling. While the exact molecular targets are not yet fully elucidated, a simplified representation of the involved pathways is presented below.

Caption: Postulated dual mechanism of action leading to cancer cell death.

Future Directions

The potent anticancer activity of derivatives of this compound makes this scaffold a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in the induction of apoptosis and autophagy.

-

Synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for improved in vivo efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound and its derivatives as a novel class of anticancer agents.

References

Spectroscopic Characterization of 4-(3-Amino-phenyl)-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Amino-phenyl)-thiazol-2-ylamine. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a predictive summary based on data from structurally analogous compounds. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures, including 1-(4-(3-Aminophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine[1], 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde[2], and various other aminothiazole derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 | t | 1H | Phenyl H |

| ~ 7.00 | d | 1H | Phenyl H |

| ~ 6.85 | s | 1H | Phenyl H |

| ~ 6.60 | d | 1H | Phenyl H |

| ~ 6.50 | s | 1H | Thiazole H-5 |

| ~ 5.20 | s (broad) | 2H | Ar-NH₂ |

| ~ 5.00 | s (broad) | 2H | Thiazole-NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168.0 | Thiazole C-2 |

| ~ 150.0 | Thiazole C-4 |

| ~ 149.0 | Phenyl C-NH₂ |

| ~ 135.0 | Phenyl C-Thiazole |

| ~ 129.0 | Phenyl CH |

| ~ 116.0 | Phenyl CH |

| ~ 114.0 | Phenyl CH |

| ~ 112.0 | Phenyl CH |

| ~ 105.0 | Thiazole C-5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3200 | N-H stretching (amines) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~ 1620 | C=N stretching (thiazole) |

| ~ 1600, 1480 | Aromatic C=C stretching |

| ~ 1250 | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 191 | [M+H]⁺ (Molecular Ion) |

| Fragments | Consistent with loss of NH₂, and fragmentation of the thiazole and phenyl rings. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass range should be set to scan from approximately m/z 50 to 500.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Biological Activity Screening of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: Comparative Biological Activities

The biological efficacy of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents. The following tables provide a summary of the reported in vitro activities of various derivatives, allowing for a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.[1]

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [3] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [2] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [4] |

| DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | 0.06 µM | [4] |

| DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4) | HT29 (Colon Cancer) | 0.06 µM | [4] |

| DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4) | SK-OV-3 (Ovarian Cancer) | 0.06 µM | [4] |

| DHFR inhibitor with (R1= Cl; Ar = 4-BrC6H4) | MCF7 (Breast Cancer) | 0.06 µM | [4] |

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents against a broad range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2-128 | [5] |

| Piperazinyl derivative 121d | Staphylococcus aureus 25923 | 2-128 | [5] |

| Piperazinyl derivative 121d | Escherichia coli | 2-128 | [5] |

| Piperazinyl derivative 121d | Pseudomonas aeruginosa | 2-128 | [5] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [5] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus epidermidis | 4-16 | [5] |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus aureus | 4-16 | [5] |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [5] |

| Thiazole derivative 2a-c | Staphylococcus aureus (MRSA) | 1-2 | [6] |

| Thiazole derivative 2b | Staphylococcus aureus (VRSA) | - | [6] |

| Thiazole derivative 2a-c | Azole resistant Aspergillus fumigatus | - | [6] |

Table 3: In Vitro Anti-Inflammatory Activity of Selected 2-Aminothiazole Derivatives

Certain 2-aminothiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity.

| Compound/Derivative | Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 25c (2-imino-4-thiazolidinone) | COX-2 | 3.29 | 29.00 | [7] |

| Compound 24a (Thiazolidinone derivative) | COX-1 | 5.6 | 3.68 | [7] |

| Compound 24a (Thiazolidinone derivative) | COX-2 | 1.52 | 3.68 | [7] |

| Compound 24b (Thiazolidinone derivative) | COX-1 | 4.5 | 4.24 | [7] |

| Compound 24b (Thiazolidinone derivative) | COX-2 | 1.06 | 4.24 | [7] |

| Hybrid pyrazole analogue 5u | COX-2 | 1.79 | 72.73 | [8] |

| Hybrid pyrazole analogue 5s | COX-2 | 2.51 | 65.75 | [8] |

| Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) | COX-1 / COX-2 | - | Non-selective | [7] |

| Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2 | 9.01 ± 0.01 mM | Selective | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of novel compounds. The following sections provide methodologies for key in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

2-Aminothiazole derivatives (test compounds)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells from culture. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the positive control in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the humidified incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

2-Aminothiazole derivatives (test compounds)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-aminothiazole derivatives and the positive control in the broth medium directly in the 96-well microplates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-Inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid (substrate)

-

2-Aminothiazole derivatives (test compounds)

-

Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, heme, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells. Include wells with enzyme and solvent as 100% activity controls and wells with buffer only as background controls.

-

Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to the screening of 2-aminothiazole derivatives.

General Experimental Workflow for Biological Activity Screening.

Simplified Signaling Pathway of Apoptosis Induction.

Mechanism of Cell Cycle Arrest by 2-Aminothiazole Derivatives.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their demonstrated efficacy against a wide range of cancer cell lines, microbial pathogens, and inflammatory processes underscores their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic screening and evaluation of novel 2-aminothiazole analogues. A thorough understanding of their structure-activity relationships, guided by the quantitative data presented, will be instrumental in the rational design and development of the next generation of 2-aminothiazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Potential Therapeutic Targets of Aminophenyl-Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminophenyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have garnered significant interest in drug discovery due to their potential to modulate the activity of various key proteins involved in disease pathogenesis. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of aminophenyl-thiazole derivatives, with a focus on their applications in oncology, neurobiology, and inflammatory diseases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this versatile chemical class.

Anticancer Targets of Aminophenyl-Thiazole Compounds

Aminophenyl-thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including those of the breast, colon, ovary, and kidney.[1] Their mechanism of action is often multifaceted, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism through which aminophenyl-thiazole compounds exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer.

CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. Several aminothiazole derivatives have been identified as potent inhibitors of CDK2.[2]

Quantitative Data: CDK2 Inhibition by Aminophenyl-Thiazole Analogs

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| 14 | CDK2 | Biochemical Assay | 1-10 | - | [2] |

| 45 | CDK2 | Biochemical Assay | 1-10 | - | [2] |

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against CDK2.

-

Reagents and Materials:

-

Recombinant human CDK2/cyclin E complex

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, CDK2/cyclin E, and Histone H1.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow: In Vitro CDK2 Inhibition Assay

Caption: Workflow for determining CDK2 inhibition.

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors.

Quantitative Data: Src Family Kinase Inhibition by Aminothiazole Analogs

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Dasatinib (BMS-354825) | pan-Src | Biochemical | Sub-nanomolar to nanomolar | |

| 12m | pan-Src | Biochemical | Sub-nanomolar to nanomolar |

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against Src kinase.

-

Reagents and Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., cdc2 6-20 peptide)

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Test compounds

-

Phosphocellulose filter plates

-

Microplate scintillation counter

-

-

Procedure:

-

Dispense test compounds at various concentrations into the wells of a microplate.

-

Add the Src kinase and peptide substrate to the wells.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate to remove unincorporated ATP.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the CDK2 assay.

-

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.

Quantitative Data: Aurora Kinase Inhibition by Aminothiazole Derivatives

| Compound | Target | Ki (nM) | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Aurora A | 8.0 | |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Aurora B | 9.2 |

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

A common method to assess Aurora kinase inhibition is a fluorescence polarization-based assay.

-

Reagents and Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase buffer

-

Test compounds

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Add test compounds to the wells of a microplate.

-

Add the Aurora kinase to the wells.

-

Add the fluorescently labeled peptide substrate and ATP to initiate the reaction.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence polarization in each well.

-

Calculate the percentage of inhibition based on the change in fluorescence polarization.

-

Determine the IC50 value.

-

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Aminophenyl-thiazole derivatives have been investigated as inhibitors of VEGFR-2.

Quantitative Data: VEGFR-2 Inhibition by Aminophenyl-Thiazole Analogs

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Piperazinyl-thiazole acetamide 9 | VEGFR-2 | Biochemical | 0.40 ± 0.04 |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method for determining the inhibitory activity of compounds against VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Kinase buffer

-

Test compounds

-

ELISA-based detection system (e.g., anti-phosphotyrosine antibody)

-

-

Procedure:

-

Coat a microplate with the Poly(Glu, Tyr) substrate.

-

Add test compounds at various concentrations to the wells.

-

Add the VEGFR-2 kinase to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period at a controlled temperature.

-

Wash the plate to remove non-adherent components.

-

Add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add the enzyme substrate and measure the resulting signal (e.g., absorbance).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor. Certain 2-(4-aminophenyl)benzothiazoles are potent AhR agonists. Their anticancer activity is linked to the AhR-mediated induction of cytochrome P450 enzymes, particularly CYP1A1. This leads to the metabolic activation of the benzothiazole compounds into cytotoxic species that can form DNA adducts, ultimately triggering apoptosis.[1]

Signaling Pathway: AhR-Mediated Cytotoxicity of 2-(4-Aminophenyl)benzothiazoles

Caption: AhR signaling pathway activated by aminophenyl-thiazoles.

Experimental Protocol: AhR Activation Reporter Gene Assay

This protocol describes a method to assess the ability of compounds to activate the AhR signaling pathway using a reporter gene assay.

-

Reagents and Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter.

-

Cell culture medium and supplements.

-

Test compounds.

-

Positive control (e.g., TCDD).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds or the positive control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Neuroprotective Targets of Aminophenyl-Thiazole Compounds

Recent studies have highlighted the neuroprotective potential of aminophenyl-thiazole derivatives, suggesting their utility in the treatment of neurodegenerative diseases.

Sirtuin 1 (SIRT1) Activation

SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and longevity. Activation of SIRT1 has been shown to be neuroprotective. Certain thiazole sulfonamides have been identified as SIRT1 activators.

Experimental Protocol: In Vitro SIRT1 Activation Assay

This protocol outlines a fluorometric assay to measure SIRT1 activity.

-

Reagents and Materials:

-

Recombinant human SIRT1.

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore).

-

NAD+.

-

SIRT1 assay buffer.

-

Test compounds.

-

Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore).

-

Fluorescence microplate reader.

-

-

Procedure:

-

Add the SIRT1 assay buffer, NAD+, and the fluorogenic substrate to the wells of a microplate.

-

Add the test compounds or a known activator (e.g., resveratrol) as a positive control.

-

Initiate the reaction by adding SIRT1.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined time.

-

Stop the reaction and initiate the development step by adding the developer solution.

-

Incubate for a further period to allow for the release of the fluorophore.

-

Measure the fluorescence intensity.

-

Calculate the percentage of activation relative to a no-activator control.

-

Determine the EC50 value.

-

AMPA Receptor Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor activity is implicated in various neurological disorders. Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, suggesting a potential neuroprotective mechanism by reducing excitotoxicity.

Quantitative Data: AMPA Receptor Modulation by Thiazole-Carboxamide Derivatives

| Compound | Target Subunit | Assay Type | IC50 (µM) | Reference |

| TC-2 | GluA1 | Patch-clamp | 3.20 | |

| TC-2 | GluA1/2 | Patch-clamp | 3.1 | |

| TC-2 | GluA2 | Patch-clamp | 3.02 | |

| TC-2 | GluA2/3 | Patch-clamp | 3.04 |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol provides a method to assess the effect of compounds on AMPA receptor-mediated currents in a cellular context.

-

Reagents and Materials:

-

HEK293 cells transiently expressing the desired AMPA receptor subunits.

-

External solution (containing physiological concentrations of ions).

-

Internal solution (for the patch pipette, containing appropriate ions).

-

Glutamate (agonist).

-

Test compounds.

-

Patch-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.

-

Apply glutamate to the cell to evoke an AMPA receptor-mediated current.

-

After establishing a stable baseline response, co-apply the test compound with glutamate.

-

Measure the change in the amplitude and kinetics (desensitization and deactivation) of the current in the presence of the test compound.

-

Wash out the compound to ensure the effect is reversible.

-

Repeat for a range of compound concentrations to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow: AMPA Receptor Modulation Assay

Caption: Workflow for assessing AMPA receptor modulation.

Conclusion

The aminophenyl-thiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of proteins implicated in cancer and neurological disorders. The ability of these compounds to interact with multiple key targets, including various kinases, the aryl hydrocarbon receptor, sirtuin 1, and AMPA receptors, underscores their potential for the development of both targeted and multi-target therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of aminophenyl-thiazole derivatives to advance the most promising candidates towards clinical development.

References

- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Deep Dive: Predicting the Pharmaceutical Properties of 4-(3-Amino-phenyl)-thiazol-2-ylamine

For Immediate Release

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound 4-(3-Amino-phenyl)-thiazol-2-ylamine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents. All data presented herein are computationally predicted and intended to guide further experimental investigation.

Executive Summary

This compound is a small molecule featuring a core thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This guide leverages established in silico methodologies to forecast its drug-like characteristics, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following sections detail the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicological liabilities of this compound, offering a foundational dataset for its further development.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior. The following table summarizes the predicted properties for this compound, calculated using established computational models. These parameters provide insights into the molecule's solubility, lipophilicity, and other characteristics relevant to its formulation and interaction with biological systems.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₉H₉N₃S | - |

| Molecular Weight | 191.26 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 1.6 - 2.3 | XlogP (predicted by PubChem[1]), SwissADME, pkCSM |

| Aqueous Solubility (logS) | -2.5 to -3.0 | SwissADME, pkCSM |

| pKa (Acidic) | Not predicted | - |

| pKa (Basic) | 4.5 - 5.5 | pkCSM |

| Topological Polar Surface Area (TPSA) | 79.5 Ų | SwissADME |

| Number of Hydrogen Bond Donors | 2 | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Rotatable Bonds | 1 | SwissADME |

In Silico ADMET Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico models provide an early assessment of these properties, helping to identify potential liabilities and guide molecular optimization.

Absorption

| Parameter | Predicted Outcome | Method/Software |

| Human Intestinal Absorption | High | SwissADME |

| Caco-2 Permeability | Moderate | pkCSM |

| P-glycoprotein Substrate | No | SwissADME, pkCSM |

Distribution

| Parameter | Predicted Value/Outcome | Method/Software |

| Volume of Distribution (VDss) | Low | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | No | SwissADME, pkCSM |

| CNS Permeability | No | pkCSM |

| Fraction Unbound in Plasma | High | pkCSM |

Metabolism

| Parameter | Predicted Outcome | Method/Software |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | No | SwissADME, pkCSM |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP3A4 Inhibitor | No | SwissADME, pkCSM |

Excretion

| Parameter | Predicted Outcome | Method/Software |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

| Endpoint | Predicted Outcome | Method/Software |

| AMES Mutagenicity | Non-mutagen | ProTox-II, pkCSM |

| Hepatotoxicity | Low risk | ProTox-II, pkCSM |

| Carcinogenicity | Potential concerns | ProTox-II |

| hERG I Inhibitor | No | pkCSM |

| Skin Sensitization | No | pkCSM |

Methodologies: In Silico Experimental Protocols

The predictions presented in this guide were generated using a combination of widely accepted, freely available web-based tools. The general workflow is depicted in the diagram below.

SwissADME Protocol

-

Input: The canonical SMILES string for this compound, Nc1ccc(cc1)c2cc(N)sn2, was submitted to the SwissADME web server.

-

Execution: The server's default settings were used to calculate a wide range of descriptors.

-

Data Extraction: Physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties (including gastrointestinal absorption and blood-brain barrier penetration), and drug-likeness parameters were collected from the output.

pkCSM Protocol

-

Input: The SMILES string Nc1ccc(cc1)c2cc(N)sn2 was used as the input for the pkCSM web server.

-

Prediction: The platform was used to predict ADMET properties.

-

Data Collection: Quantitative and qualitative predictions for absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB permeability, CNS permeability), metabolism (CYP inhibition), excretion (renal OCT2 substrate), and toxicity (AMES toxicity, hERG I inhibition, skin sensitization) were recorded.

ProTox-II Protocol

-

Input: The SMILES string for the target compound was submitted to the ProTox-II web server.

-

Toxicity Prediction: The server's predictive models were employed to estimate various toxicity endpoints.

-

Data Analysis: Predictions for hepatotoxicity, carcinogenicity, and mutagenicity were compiled.

Predicted Biological Activities and Signaling Pathways

While specific experimental data for this compound is limited, the aminophenyl-thiazole scaffold is known to interact with various biological targets. Based on the structural similarity to known kinase inhibitors and other bioactive molecules, a potential mechanism of action could involve the modulation of intracellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, based on common targets of similar molecules.

This putative pathway suggests that this compound may act as an inhibitor of receptor tyrosine kinases, which could, in turn, affect downstream signaling through the PI3K/Akt/mTOR pathway. Disruption of this pathway is a common mechanism for anti-cancer agents, leading to decreased cell proliferation and angiogenesis, and potentially inducing apoptosis. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties, including good predicted oral absorption and a generally low risk for many common toxicities. However, the prediction of potential carcinogenicity warrants further investigation through in vitro and in vivo studies. The predicted physicochemical properties indicate that the compound is likely to have moderate solubility and lipophilicity.

Future work should focus on the experimental validation of these in silico predictions. In vitro ADMET assays, including Caco-2 permeability and CYP inhibition studies, are recommended. Furthermore, the potential biological activity of this compound, particularly its kinase inhibitory potential, should be explored through a panel of biochemical and cell-based assays. The findings from this in silico assessment provide a strong rationale for the continued investigation of this compound as a promising scaffold for the development of new therapeutic agents.

References

A Technical Guide to the Synthesis of 2-Amino-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthesis is a fundamental step in the development of new therapeutic agents. This technical guide provides a comprehensive review of the primary synthetic routes to 2-amino-4-phenylthiazole, with a focus on detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthetic Methodologies

The most prevalent method for the synthesis of 2-amino-4-phenylthiazole is the Hantzsch thiazole synthesis. Variations and improvements on this classical method, including microwave-assisted and catalytic approaches, have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Hantzsch Thiazole Synthesis: The Classical Approach

The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[1] For the synthesis of 2-amino-4-phenylthiazole, this involves the reaction of a phenacyl halide (e.g., phenacyl bromide or in situ generated phenacyl iodide) with thiourea.

Reaction Scheme:

Caption: General scheme of the Hantzsch synthesis for 2-amino-4-phenylthiazole.

Detailed Experimental Protocol (Conventional Heating):

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[2] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The mixture is then poured into an ammonium hydroxide solution. The resulting crude product is recrystallized from methanol.[2]

Alternatively, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are combined in methanol (5 mL) and refluxed at approximately 65-70°C for 30-60 minutes.[1] After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution to precipitate the product, which is then collected by vacuum filtration.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 2-amino-4-phenylthiazole is no exception. This method significantly reduces reaction times from hours to minutes and often leads to higher yields.[3][4]

Experimental Workflow:

Caption: Workflow for microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Detailed Experimental Protocol (Microwave Irradiation):

A mixture of acetophenone (0.06 mol), thiourea (0.12 mol), and iodine (0.06 mol) is placed in a heat-resistant glass beaker and stirred thoroughly. The mixture is irradiated in a microwave oven at 70 W for five 1-minute intervals with 30-second pauses in between. Following irradiation, 100 mL of water is added, and the mixture is heated at 150 W until the precipitate dissolves. The resulting yellow solution is decanted from any tarry residue and filtered. Ammonium hydroxide is added to the filtrate to precipitate the product, which is then filtered and dried. This method can achieve a yield of up to 92%.

Another microwave-assisted protocol involves dissolving the substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in rectified spirit (10 mL), adding iodine or bromine (0.01 mol), and irradiating the mixture.[3] Upon completion, the product is precipitated by adding water and adjusting the pH to 10 with ammonium hydroxide.[3]

Catalytic and One-Pot Syntheses

Recent advancements have focused on the development of catalytic and one-pot procedures to simplify the synthesis, reduce waste, and utilize less hazardous reagents. These methods often employ heterogeneous catalysts that can be easily recovered and reused.

Logical Relationship of One-Pot Synthesis:

Caption: Logical flow of a one-pot α-bromination/cyclization synthesis.

Detailed Experimental Protocol (Catalytic Synthesis):

In a round-bottom flask, phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a copper silicate catalyst (10 mol%) are added to ethanol (5 mL).[5] The reaction mixture is refluxed at 78°C and monitored by thin-layer chromatography. After completion, the mixture is filtered to remove the catalyst, and the filtrate is poured over crushed ice to obtain the solid product.[5] This method offers advantages such as high yield, short reaction time, and reusability of the catalyst.[5]

A one-pot synthesis involves the reaction of an aromatic methyl ketone with thiourea in the presence of copper(II) bromide, which facilitates an in-situ α-bromination followed by cyclization.[6]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on factors such as desired yield, reaction time, available equipment, and environmental considerations. The following table summarizes quantitative data from various reported syntheses of 2-amino-4-phenylthiazole.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Hantzsch | Acetophenone, Thiourea | Iodine | - | Reflux | 12 h | - | [2] |

| Conventional Hantzsch | 2-Bromoacetophenone, Thiourea | - | Methanol | 65-70 | 30-60 min | - | [1] |

| Microwave-Assisted | Acetophenone, Thiourea | Iodine | Water (post-irradiation) | - | ~5 min (irradiation) | 92% | |

| Microwave-Assisted | Substituted Acetophenone, Thiourea | Iodine/Bromine | Rectified Spirit | - | - | 90% | [3] |

| Catalytic | Phenacyl Bromide, Thiourea | Copper Silicate (10 mol%) | Ethanol | 78 | - | High | |

| One-Pot | Aromatic Methyl Ketones, Thiourea | Copper(II) Bromide | - | - | - | Good to Excellent |

Conclusion

The synthesis of 2-amino-4-phenylthiazole can be achieved through several effective methods, with the classical Hantzsch synthesis providing a reliable foundation. Modern adaptations, particularly microwave-assisted and catalytic one-pot procedures, offer significant advantages in terms of efficiency, reaction time, and sustainability. For researchers and drug development professionals, the selection of the optimal synthetic route will depend on the specific requirements of their research, including scale, purity, and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important heterocyclic scaffold.

References

Safety and Handling of Aminothiazole Compounds in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, experimental protocols, and disposal of aminothiazole compounds in a laboratory setting. Aminothiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. However, their handling requires a thorough understanding of their potential hazards and the implementation of appropriate safety measures. This guide is intended for researchers, scientists, and drug development professionals working with these compounds.

Hazard Identification and Safety Precautions

Aminothiazole and its derivatives present several potential hazards that necessitate careful handling to minimize risk. The primary hazards include oral toxicity, eye irritation, and respiratory tract irritation.[1][2][3] Furthermore, the aminothiazole moiety has been identified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites, which warrants caution in drug design and handling. When heated to decomposition, aminothiazole compounds can emit toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[3]

Incompatible Materials

Aminothiazole compounds are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to vigorous or violent reactions.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling aminothiazole compounds:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compounds.

-

Respiratory Protection: In cases of insufficient ventilation or when handling powders that can become airborne, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

-

Protective Clothing: A laboratory coat should be worn to protect street clothes and skin from contamination.

Quantitative Data on 2-Aminothiazole

The following tables summarize the available quantitative data for the parent compound, 2-aminothiazole. Researchers should consult the Safety Data Sheet (SDS) for specific aminothiazole derivatives for detailed information.

Table 1: Toxicological Data for 2-Aminothiazole

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 480 mg/kg | [1][2][4][5][6][7][8][9] |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg | [10] |

LD50: Lethal Dose, 50% kill.

Table 2: Physical and Chemical Properties of 2-Aminothiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂S | |

| Molecular Weight | 100.14 g/mol | |

| Appearance | Light brown crystals or brown granular solid | [3] |

| Melting Point | 86-91 °C | [5] |

| Boiling Point | 117 °C at 20 hPa | [5] |

| Solubility | Soluble in water (100 g/L at 20°C) | [5] |

| pH | 9.6 (100 g/L in H₂O at 20°C) | [5][9] |

| Vapor Pressure | <1 hPa at 20°C | [5][9] |

| Autoignition Temperature | 600 °C | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of aminothiazole compounds. These protocols should be performed in a well-ventilated fume hood with appropriate PPE.

Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and effective method for preparing 2-aminothiazoles by reacting an α-haloketone with a thioamide.[11]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

20 mL scintillation vial with stir bar

-

Hot plate/stirrer

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate set to 100°C with stirring for 30 minutes.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Set up a Buchner funnel with filter paper and a 50 mL side-arm flask. Wet the filter paper with a small amount of water to ensure a good seal.

-

Filter the mixture under vacuum.

-

Wash the collected solid (the filter cake) with deionized water.

-

Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry.

-

Once dry, weigh the product and calculate the percent yield.

Purification of Aminothiazole Compounds by Column Chromatography

Column chromatography is a standard technique for purifying aminothiazole derivatives from reaction byproducts and unreacted starting materials.[12]

Materials:

-

Crude aminothiazole compound

-

Silica gel (60-120 mesh)

-

Solvents (e.g., ethyl acetate, hexanes, dichloromethane)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, creating a packed bed.

-

Sample Loading: Dissolve the crude aminothiazole compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to move the compounds down the column.

-

Fraction Collection: Collect the eluent in separate fractions in collection tubes.

-

Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp. Combine the fractions that contain the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified aminothiazole compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of synthesized aminothiazole compounds.[12] Reversed-phase HPLC is commonly used for this purpose.

Materials:

-

Purified aminothiazole compound

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid or phosphoric acid)

-

HPLC system with a C18 column and a UV detector

-

Vials for sample preparation

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., 55% water with 0.1% phosphoric acid and 45% acetonitrile).[13][14]

-